4-(2,4-Diaminofenil)morfolin-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

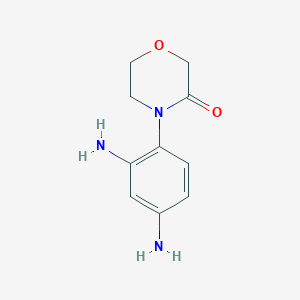

4-(2,4-Diaminophenyl)morpholin-3-one is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a morpholinone ring substituted with a 2,4-diaminophenyl group. It is typically found as an orange to very dark brown solid .

Aplicaciones Científicas De Investigación

4-(2,4-Diaminophenyl)morpholin-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is involved in the synthesis of pharmaceutical agents, particularly antithrombotic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It is used in the synthesis of an antithrombotic agent , suggesting that it may interact with proteins involved in blood coagulation.

Mode of Action

As a part of the synthesis of an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots.

Biochemical Pathways

Given its role in the synthesis of an antithrombotic agent , it might influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

As a precursor in the synthesis of an antithrombotic agent , it may contribute to the prevention of blood clot formation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Diaminophenyl)morpholin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline in the presence of a phenylboronic acid catalyst. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure .

Industrial Production Methods

Industrial production methods for 4-(2,4-Diaminophenyl)morpholin-3-one typically involve large-scale synthesis using similar reaction pathways as described above. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Diaminophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Aminophenyl)morpholin-3-one

- 4-(3-Oxomorpholin-4-yl)phenyl

Uniqueness

4-(2,4-Diaminophenyl)morpholin-3-one is unique due to its specific substitution pattern on the morpholinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of reactivity and biological activity, making it valuable in various applications .

Actividad Biológica

4-(2,4-Diaminophenyl)morpholin-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 4-(2,4-Diaminophenyl)morpholin-3-one can be represented as follows:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 196.22 g/mol

- CAS Number : 28917386

This compound features a morpholine ring attached to a phenyl group with two amino substituents at the 2 and 4 positions. The morpholine moiety is known for its ability to enhance solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(2,4-Diaminophenyl)morpholin-3-one. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | 85% |

| HCT116 (Colon) | 4.8 | 90% |

| A549 (Lung) | 6.0 | 80% |

These results indicate that the compound exhibits a promising profile as an anticancer agent, particularly against breast and colon cancer cell lines.

The mechanism by which 4-(2,4-Diaminophenyl)morpholin-3-one exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

- Targeting Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these targets.

Study on Anticancer Efficacy

A study conducted by Ningsanont et al. (2003) explored the efficacy of various derivatives of morpholine compounds, including 4-(2,4-Diaminophenyl)morpholin-3-one. The study utilized multiple cancer cell lines and reported that this compound showed superior activity compared to standard chemotherapeutics.

Structural Optimization

Research by Jimeno et al. (2011) focused on optimizing the structure of morpholine derivatives to enhance their biological activity. Modifications at the amino groups were found to significantly increase potency against certain cancer types.

Propiedades

IUPAC Name |

4-(2,4-diaminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFBLRLPINBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.